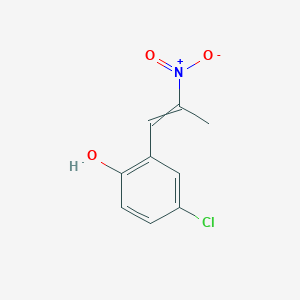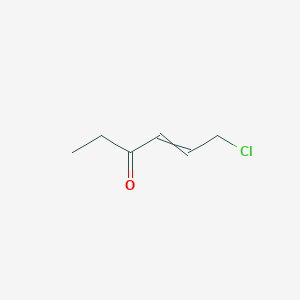
6-Chlorohex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorohex-4-en-3-one is an organic compound with the molecular formula C6H9ClO It is a chlorinated derivative of hexenone, characterized by the presence of a chlorine atom at the sixth position and a double bond between the fourth and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chlorohex-4-en-3-one can be synthesized through several methods. One common approach involves the chlorination of hex-4-en-3-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of TCCA in a continuous-flow setup allows for the production of the compound in multi-gram quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorohex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 6-chlorohexan-3-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 6-Chlorohexan-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chlorohex-4-en-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-Chlorohex-4-en-3-one involves its reactivity with various biological molecules. The chlorine atom and the double bond make it a reactive species capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition or modification of enzyme activity, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
6-Chlorohex-1-en-3-one: Similar structure but with the double bond at a different position.
6-Chloro-1-hexene: Lacks the carbonyl group present in 6-Chlorohex-4-en-3-one.
Hex-4-en-3-one: The non-chlorinated parent compound.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
61170-82-9 |
|---|---|
Formule moléculaire |
C6H9ClO |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
6-chlorohex-4-en-3-one |
InChI |
InChI=1S/C6H9ClO/c1-2-6(8)4-3-5-7/h3-4H,2,5H2,1H3 |
Clé InChI |
PAOZBAHQKQAPSG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


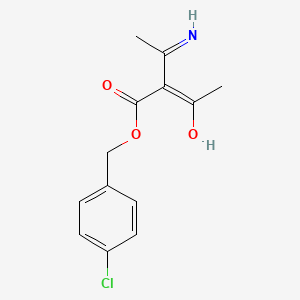
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)




![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
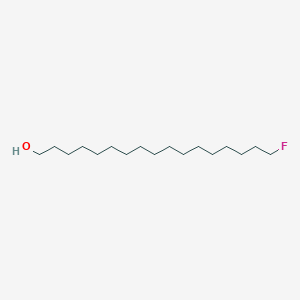

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

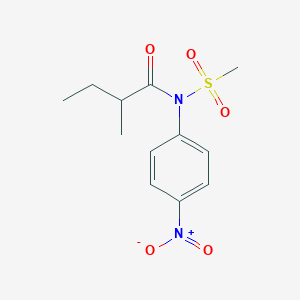
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
